molecular formula C17H19N3S B13809173 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- CAS No. 67466-09-5

10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)-

Cat. No.: B13809173
CAS No.: 67466-09-5
M. Wt: 297.4 g/mol
InChI Key: GKTHMHXFBVBXPR-UHFFFAOYSA-N
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Description

10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- is an organic compound with a complex structure that includes a pyrido and benzothiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nitrogen-containing heterocycles and thiophenol derivatives. The reaction is often catalyzed by transition metals such as palladium or platinum .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    10H-Pyrido(3,2-b)(1,4)benzothiazine: A related compound with a similar core structure but different substituents.

    Isothipendyl: Another compound with a similar benzothiazine ring system.

    Prothipendyl: Shares structural similarities with the compound

Uniqueness

10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(2-(1-pyrrolidinyl)ethyl)- is unique due to its specific substituents and the resulting chemical properties.

Properties

CAS No.

67466-09-5

Molecular Formula

C17H19N3S

Molecular Weight

297.4 g/mol

IUPAC Name

10-(2-pyrrolidin-1-ylethyl)pyrido[3,2-b][1,4]benzothiazine

InChI

InChI=1S/C17H19N3S/c1-2-7-15-14(6-1)20(13-12-19-10-3-4-11-19)17-16(21-15)8-5-9-18-17/h1-2,5-9H,3-4,10-13H2

InChI Key

GKTHMHXFBVBXPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C3=CC=CC=C3SC4=C2N=CC=C4

Origin of Product

United States

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